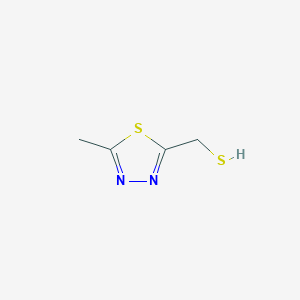
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that is synthesized through different methods.
Wirkmechanismus
The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound's potential use as an anti-cancer agent warrants further investigation. Finally, the development of new synthetic methods for (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol could lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a sulfur-containing heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
Synthesemethoden
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is synthesized through various methods, including the reaction of methyl isothiocyanate with hydrazine hydrate, followed by reaction with formaldehyde. Another method involves the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by reaction with formaldehyde and hydrazine hydrate. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has numerous scientific research applications. It has been studied for its potential use as a corrosion inhibitor, as a fungicide, and as an anti-inflammatory agent. In addition, it has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
148234-71-3 |
|---|---|
Produktname |
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol |
Molekularformel |
C4H6N2S2 |
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanethiol |
InChI |
InChI=1S/C4H6N2S2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 |
InChI-Schlüssel |
KFQYWGABRVFGKI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)CS |
Kanonische SMILES |
CC1=NN=C(S1)CS |
Synonyme |
1,3,4-Thiadiazole-2-methanethiol, 5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
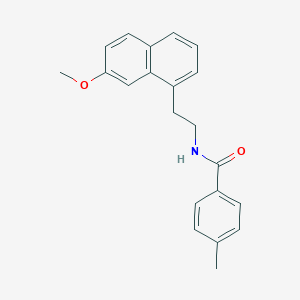
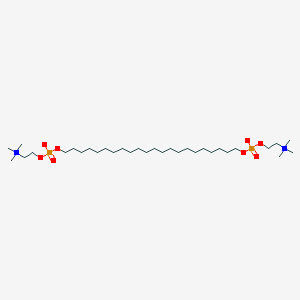
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
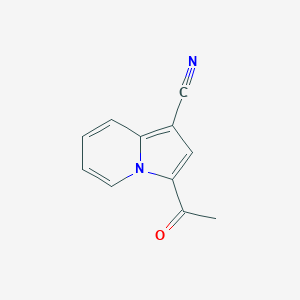
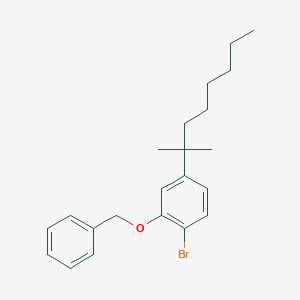
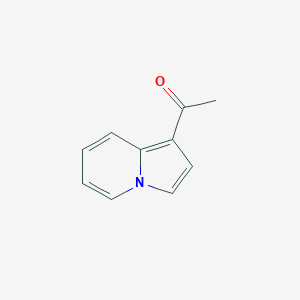
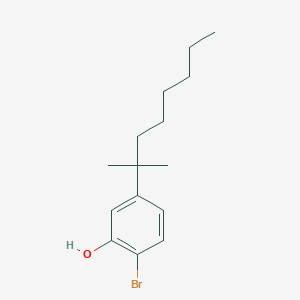
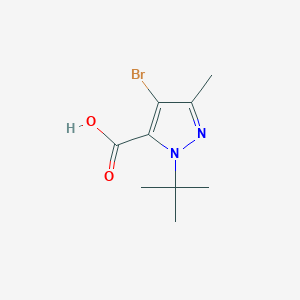
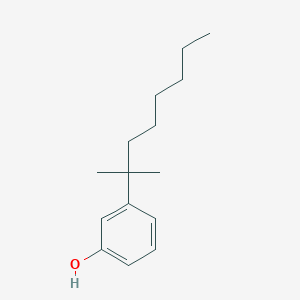
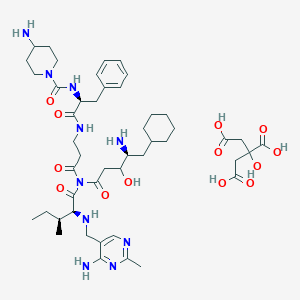
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)